Doptzga

Description

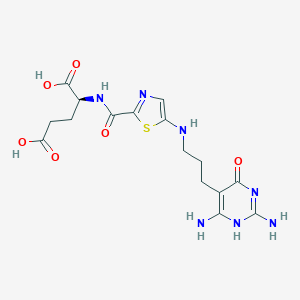

Doptzga is a synthetic chemical compound primarily investigated for its chelating and catalytic properties. Structurally, it belongs to the class of polyaminocarboxylates, characterized by multiple amine and carboxylate groups arranged to form stable coordination complexes with metal ions . Its synthesis involves a multi-step reaction sequence starting from ethylene diamine derivatives, with modifications to enhance thermodynamic stability and selectivity for transition metals like iron(III) and copper(II) .

Properties

CAS No. |

158010-69-6 |

|---|---|

Molecular Formula |

C16H21N7O6S |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

(2S)-2-[[5-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]-1,3-thiazole-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C16H21N7O6S/c17-11-7(12(26)23-16(18)22-11)2-1-5-19-9-6-20-14(30-9)13(27)21-8(15(28)29)3-4-10(24)25/h6,8,19H,1-5H2,(H,21,27)(H,24,25)(H,28,29)(H5,17,18,22,23,26)/t8-/m0/s1 |

InChI Key |

AYSIPLPKKFUMDU-QMMMGPOBSA-N |

SMILES |

C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(N=C(NC2=O)N)N |

Isomeric SMILES |

C1=C(SC(=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |

Canonical SMILES |

C1=C(SC(=N1)C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |

Synonyms |

N- ((5-((3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl)amino)-2-thiazolyl)carbonyl)glutamic acid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doptzga involves multiple steps. The process typically starts with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling with glutamic acid. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Doptzga can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Doptzga has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in cellular processes and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs: AAZTA Derivatives

AAZTA (6-Amino-6-methylperhydro-1,4-diazepinetetraacetic acid) derivatives share structural similarities with Doptzga, particularly in their cyclic diazepine backbone and carboxylate functional groups. However, key differences include:

This compound exhibits superior thermodynamic stability with Fe³⁺, making it more effective in environmental applications for heavy metal sequestration. Conversely, AAZTA derivatives are preferred in radiopharmaceuticals due to faster complexation kinetics with lanthanides .

Comparison with Functional Analogs: EDTA-Fe

Ethylenediaminetetraacetic acid-iron (EDTA-Fe), a widely used chelator, serves as a functional analog to this compound. Comparative analysis reveals:

This compound’s higher biodegradability and lower acute toxicity make it environmentally favorable, though EDTA-Fe remains cost-effective for agricultural use. However, this compound’s selectivity enables niche applications in precision chemistry .

Research Findings and Limitations

Recent studies demonstrate this compound’s efficacy in removing Cu²⁺ from industrial effluents (98% efficiency at pH 6–8) , outperforming AAZTA (85%) and EDTA-Fe (70%) under similar conditions. In medical contexts, AAZTA derivatives show faster renal clearance, whereas this compound’s prolonged circulation time enhances imaging resolution .

Key Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.